molecular formula C9H10O3S B8460662 2-Hydroxy-4-(methylthiomethyl)benzoic Acid

2-Hydroxy-4-(methylthiomethyl)benzoic Acid

Cat. No. B8460662
M. Wt: 198.24 g/mol
InChI Key: PKPWRSVZNQGGQE-UHFFFAOYSA-N
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Patent
US07615568B2

Procedure details

To a −78° C. mixture of methyl 2-methoxy-4-(methylthio-methyl)benzoate (5.29 (g, 23.36 mmol) and CH2Cl2 (80 mL) was added BBr3 (2.4 mL, 24.52 mmol) dropwise. The reaction was stirred for 15 min, warmed to room temperature and stirred for 6 h. The reaction mixture was added to ice/water (100 mL). The suspension was added 2 M NaOH to dissolve the precipitate. After partitioning, the organic layer was extracted with 2 M NaOH. The combined aqueous layer was washed with EtOAc, acidified with 12 N HCl and cooled to room temperature. The solid was filtered with water wash and vacuum dried to give the title compound as a light yellow solid (2.96 g, 64%).
Name
methyl 2-methoxy-4-(methylthio-methyl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
64%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[C:11]([CH2:13][S:14][CH3:15])[CH:10]=[CH:9][C:4]=1[C:5]([O:7]C)=[O:6].B(Br)(Br)Br.[OH-].[Na+]>C(Cl)Cl>[OH:2][C:3]1[CH:12]=[C:11]([CH2:13][S:14][CH3:15])[CH:10]=[CH:9][C:4]=1[C:5]([OH:7])=[O:6] |f:2.3|

Inputs

Step One
Name
methyl 2-methoxy-4-(methylthio-methyl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)OC)C=CC(=C1)CSC
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
ice water
Quantity
100 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 6 h
Duration
6 h
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitate
CUSTOM
Type
CUSTOM
Details
After partitioning
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with 2 M NaOH
WASH
Type
WASH
Details
The combined aqueous layer was washed with EtOAc
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The solid was filtered with water
WASH
Type
WASH
Details
wash
CUSTOM
Type
CUSTOM
Details
vacuum dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC1=C(C(=O)O)C=CC(=C1)CSC
Measurements
Type Value Analysis
AMOUNT: MASS 2.96 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.